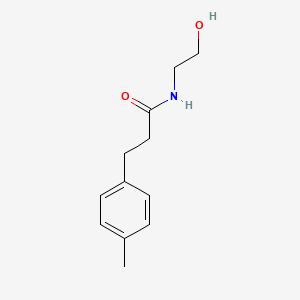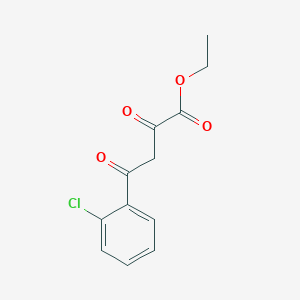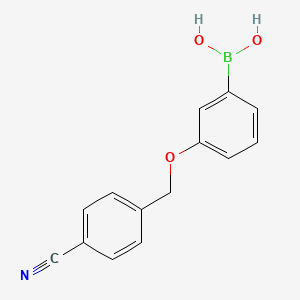amine CAS No. 1250773-86-4](/img/structure/B1454109.png)
[3-(4-Methoxyphenyl)-2-methylpropyl](methyl)amine
Overview
Description
The compound 3-(4-Methoxyphenyl)propanal has a molecular formula of C10H12O2, an average mass of 164.201 Da, and a monoisotopic mass of 164.083725 Da . It’s also known as 3-(4-Methoxyphenyl)propionaldehyde .
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)propanal, a related compound, has been analyzed . It has a molecular formula of C10H12O2 .
Chemical Reactions Analysis
4-Methoxyphenethylamine, a related compound, inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Methoxyphenyl)propanal include a molecular formula of C10H12O2, an average mass of 164.201 Da, and a monoisotopic mass of 164.083725 Da .
Scientific Research Applications
Neurodegenerative Disease Research
One application of this compound is in the field of neurodegenerative disease research. A study has shown that a similar compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, has been effective in ameliorating MPTP-induced dopaminergic neurodegeneration by inhibiting the STAT3 pathway . This suggests that 3-(4-Methoxyphenyl)-2-methylpropylamine could potentially be used to study and treat conditions like Parkinson’s disease.
Cancer Research
In cancer research, derivatives of methoxyphenyl compounds have been synthesized and studied for their potential as anticancer agents. For instance, a hybrid compound of chalcone-salicylate exhibited more negative binding free energy than tamoxifen in molecular docking studies, indicating potential cytotoxic activity against breast cancer through ERα inhibition . This implies that 3-(4-Methoxyphenyl)-2-methylpropylamine could be explored for its anticancer properties.
Serotonin Receptor Research
The structural features of 3-(4-Methoxyphenyl)-2-methylpropylamine suggest it could be developed as a highly selective 5-HT1A receptor inhibitor, which is important in the study of psychiatric disorders and neurological diseases .
Anti-inflammatory Drug Development
Compounds with methoxyphenyl groups have shown anti-inflammatory properties in several disease models. The related compound, MMPP, has demonstrated the ability to attenuate neuroinflammation through MAO-B and MAPK pathway-dependent inhibition of STAT3 activation . This indicates that 3-(4-Methoxyphenyl)-2-methylpropylamine could be researched for developing anti-inflammatory drugs.
Neurobiology Research
The methoxyphenyl group in 3-(4-Methoxyphenyl)-2-methylpropylamine could be significant in neurobiology research, particularly in understanding the mechanisms of neuroinflammation and its role in dopaminergic neurodegeneration .
Molecular Hybridization Studies
The compound’s potential for molecular hybridization can be explored, as seen in studies where methoxyphenyl-based compounds are combined with other pharmacophores to enhance their biological activity .
Computational Drug Discovery
Methoxyphenyl compounds have been used in computational approaches like molecular docking and MD simulation to predict their binding affinity and activity against various targets, such as estrogen receptors in breast cancer research .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(9-13-2)8-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHOACFSSVEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methoxyphenyl)-2-methylpropyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(6-Chloropyridin-3-yl)formamido]acetic acid](/img/structure/B1454030.png)


![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)

amine](/img/structure/B1454039.png)




![[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine](/img/structure/B1454047.png)
amine](/img/structure/B1454049.png)